molecular formula C25H25N3O3S2 B2439630 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941972-64-1

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2439630
CAS RN: 941972-64-1
M. Wt: 479.61
InChI Key: JJTFKQZXGPWSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide derivatives, particularly those with a thiazolyl N-benzyl-substituted acetamide structure, have been investigated for their inhibitory activities against Src kinase, a protein involved in the regulation of cell growth and survival. The derivatives have shown potential in inhibiting the proliferation of various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells. One such derivative, the 4-Fluorobenzylthiazolyl derivative, exhibited notable cell proliferation inhibition in certain cancer cells at a concentration of 50 μM (Fallah-Tafti et al., 2011).

Antimalarial and COVID-19 Drug Potential

Certain N-(phenylsulfonyl)acetamide derivatives, including those with a benzo[d]thiazol-2-ylthio moiety, have been studied for their antimalarial activities and characterized for ADMET properties. The derivatives displayed good in vitro antimalarial activity with IC50 values of less than 30µ M. Additionally, some of these compounds have been investigated for potential application as COVID-19 drugs, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial Activity

A number of N-(phenylsulfonyl)acetamide derivatives have been studied for their antimicrobial activity. The synthesized compounds displayed promising results against various microbial strains. Computational calculations complemented the experimental studies, providing a deeper understanding of the activity and potential applications of these compounds (Fahim & Ismael, 2019).

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-3-19-8-7-10-22-24(19)27-25(32-22)28(17-20-9-5-6-15-26-20)23(29)16-18-11-13-21(14-12-18)33(30,31)4-2/h5-15H,3-4,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTFKQZXGPWSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

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